2-(1-(Cyclopropylsulfonyl)piperidin-4-yl)-5-isopropyl-1,3,4-oxadiazole
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Overview
Description
The compound “2-(1-(Cyclopropylsulfonyl)piperidin-4-yl)-5-isopropyl-1,3,4-oxadiazole” is a complex organic molecule. It contains a piperidine ring, which is a common structural motif in many pharmaceuticals . The cyclopropylsulfonyl group attached to the piperidine ring could potentially increase the lipophilicity of the molecule, which might enhance its ability to cross biological membranes.
Synthesis Analysis
The synthesis of such a compound would likely involve the formation of the piperidine ring, possibly through a cyclization reaction, followed by the introduction of the cyclopropylsulfonyl group . The 1,3,4-oxadiazole ring could be formed through a condensation reaction of a carboxylic acid (or a derivative) and a hydrazine .Chemical Reactions Analysis
The reactivity of this compound would likely be influenced by the presence of the various functional groups. For example, the sulfonyl group could potentially undergo substitution reactions .Scientific Research Applications
Synthesis and Structural Analysis
1,3,4-Oxadiazole compounds, including structures similar to 2-(1-(Cyclopropylsulfonyl)piperidin-4-yl)-5-isopropyl-1,3,4-oxadiazole, are synthesized for their significant biological activities. A study detailed the synthesis of N-substituted derivatives of 2-(5-(1-(phenylsulfonyl)piperidin-4-yl)-1,3,4-oxadiazol-2-ylthio)acetamide, showcasing a methodology that may parallel the synthesis of the compound . These derivatives were structurally elucidated using NMR, IR, and mass spectral data, indicating the comprehensive analytical approach required for such compounds (Khalid et al., 2016).
Biological Evaluation and Potential Therapeutic Applications
Antibacterial Activity : The synthesized oxadiazole compounds demonstrated moderate to significant antibacterial activity against both Gram-negative and Gram-positive bacteria. This suggests the potential of similar structures, like this compound, in developing new antimicrobial agents (Khalid et al., 2016).
Anticancer Activity : Another study on 1,3,4-oxadiazole and acetamide derivatives highlighted their evaluation as promising anticancer agents. Such research underscores the potential of oxadiazole-bearing compounds, including the cyclopropylsulfonyl piperidin-4-yl moiety, for anticancer therapy (Rehman et al., 2018).
Antitubercular Agents : Sulfonyl derivatives with 1,3,4-oxadiazole moieties were identified for their potent antimicrobial and antitubercular activities. This indicates the broader spectrum of therapeutic applications for compounds with 1,3,4-oxadiazole structures (Kumar et al., 2013).
Mechanism of Action and Drug Development
Enzyme Inhibition : The ability of 1,3,4-oxadiazole derivatives to act as enzyme inhibitors, including butyrylcholinesterase (BChE), was demonstrated, suggesting a mechanism that could be exploited in drug development for diseases such as Alzheimer's (Khalid et al., 2016).
Drug Candidates for Alzheimer’s Disease : Synthesis of N-substituted derivatives of 3-[(5-{1-[(4-chlorophenyl)sulfonyl]-3-piperidinyl}-1,3,4-oxadiazol-2-yl)sulfanyl]propanamide was aimed at evaluating new drug candidates for Alzheimer's disease, showcasing the therapeutic potential of 1,3,4-oxadiazole derivatives in neurodegenerative diseases (Rehman et al., 2018).
Future Directions
Mechanism of Action
Target of Action
The primary targets of the compound “2-(1-(Cyclopropylsulfonyl)piperidin-4-yl)-5-isopropyl-1,3,4-oxadiazole” are currently unknown. Piperidine derivatives are known to be present in more than twenty classes of pharmaceuticals , suggesting a wide range of potential targets
Mode of Action
Without specific information on the compound’s targets, it’s challenging to provide a detailed explanation of its mode of action. Piperidine derivatives are known to interact with their targets in various ways, leading to changes in cellular processes . The exact interaction of this compound with its targets would need to be determined through experimental studies.
Biochemical Pathways
Piperidine derivatives have been found to have a wide range of pharmacological activities , suggesting that they may affect multiple biochemical pathways
Pharmacokinetics
These properties play a crucial role in determining the compound’s bioavailability, or the extent and rate at which the active moiety (drug or metabolite) enters systemic circulation, thereby accessing the site of action .
Result of Action
The molecular and cellular effects of this compound’s action are currently unknown. Piperidine derivatives have been found to have a wide range of biological activities , suggesting that this compound could have multiple effects at the molecular and cellular level
Properties
IUPAC Name |
2-(1-cyclopropylsulfonylpiperidin-4-yl)-5-propan-2-yl-1,3,4-oxadiazole |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H21N3O3S/c1-9(2)12-14-15-13(19-12)10-5-7-16(8-6-10)20(17,18)11-3-4-11/h9-11H,3-8H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ODXRZZBAIWYCFJ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1=NN=C(O1)C2CCN(CC2)S(=O)(=O)C3CC3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H21N3O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
299.39 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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